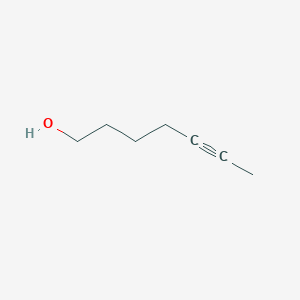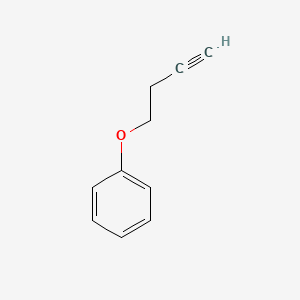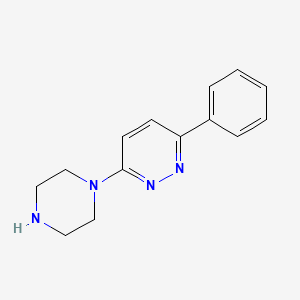
2-氨基-5-甲基苯甲酰胺
概述
描述
2-Amino-5-methylbenzamide, commonly known as AMBA, is an organic compound that has been extensively studied due to its potential applications in the fields of medicine, biochemistry, and pharmacology. AMBA has been studied as a potential therapeutic agent with the potential to treat a variety of diseases, including cancer, diabetes, and neurological disorders. In addition, AMBA has been studied as a potential drug delivery system, due to its ability to target specific tissues and organs.
科学研究应用
热稳定性研究
已对2-氨基-5-甲基苯甲酰衍生物的热稳定性进行了研究,例如2-氨基-3,5-二氯-N-甲基苯甲酰胺(ADMBA)。研究人员使用动态DSC曲线确定了表观热力学数据,如活化能和初始分解温度,以预测热稳定性参数,如TMRad和SADT (Cong & Cheng, 2021)。
抗肿瘤活性
从5-氨基-2-甲基苯甲酸合成的一系列新型3-酰胺苯甲酰衍生物已被研究其抗肿瘤活性。这些化合物对各种癌细胞系表现出有希望的结果,包括慢性髓性白血病,表明在癌症治疗中的潜在应用 (Li, 2014)。
药用应用
从2-氨基-5-甲基苯甲酰胺衍生的化合物,如(+)-N-(3-氨基丙基)-N-[1-(5-苄基-3-甲基-4-氧代-[1,2]噻唑并[5,4-d]嘧啶-6-基)-2-甲基丙基]-4-甲基苯甲酰胺(AZD4877),已被确定为肽酰基蛋白(KSP)抑制剂。由于它们能够使细胞在有丝分裂期停滞,导致细胞死亡,它们显示出作为抗癌剂的显著潜力 (Theoclitou et al., 2011)。
抗微生物活性
已合成一系列2-氨基苯甲酰衍生物并评估其抗微生物特性。这些化合物对各种细菌和真菌菌株表现出有希望的活性,暗示它们作为抗微生物剂的潜在用途 (Mabkhot et al., 2014)。
合成与表征
对类似氯氰虫脒这样从2-氨基-5-甲基苯甲酰胺衍生的化合物的合成和表征的研究突显了该化合物在制备有效杀虫剂中的适用性 (Jian-hong, 2012)。
绿色缓蚀剂
与2-氨基-5-甲基苯甲酰胺相关的2-氨基苯-1,3-二氰衍生物已被研究作为铝和低碳钢的绿色缓蚀剂。它们在各种酸性和碱性环境中的有效性已通过电化学、热力学和表面分析得到证明 (Verma et al., 2015)。
安全和危害
属性
IUPAC Name |
2-amino-5-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,9H2,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSGVPKOCZZLTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438112 | |
| Record name | 2-Amino-5-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40545-33-3 | |
| Record name | 2-Amino-5-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-methylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the introduction of 2-Amino-5-methylbenzamide as a starting material contribute to the development of the novel thymidylate synthase (TS) inhibitor ADDF?
A1: The scientific paper describes the synthesis of a novel thymidylate synthase (TS) inhibitor called N-[4-[[(3,4-Dihydro-4-oxo-1,2,3-benzotriazin-6- yl)methyl]amino]benzoyl]-L-glutamic acid, also referred to as "2-aza-2-desamino-5,8- dideazafolic acid" (ADDF) []. The synthesis starts with 2-Amino-5-methylbenzamide, which undergoes a four-step sequence: diazotization, benzylic bromination, condensation with dimethyl N-(4-aminobenzoyl)-L-glutamate, and finally, ester hydrolysis, to yield ADDF. This suggests that 2-Amino-5-methylbenzamide serves as a crucial building block, providing the core structure upon which subsequent modifications are performed to achieve the desired TS inhibitory activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![4,4'-Bipyridinium, 1,1'-bis[(2-boronophenyl)methyl]-, dibromide](/img/structure/B1279270.png)
